molecular formula C8H19NO B15258686 1-Amino-2,2,3-trimethylpentan-3-OL

1-Amino-2,2,3-trimethylpentan-3-OL

Cat. No.: B15258686
M. Wt: 145.24 g/mol
InChI Key: SFDFKNBTVUEBDO-UHFFFAOYSA-N
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Description

1-Amino-2,2,3-trimethylpentan-3-OL is an organic compound with the molecular formula C8H19NO It is characterized by the presence of an amino group and a hydroxyl group attached to a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2,2,3-trimethylpentan-3-OL can be synthesized through several methods. One common approach involves the reaction of 2,2,3-trimethylpentan-3-one with ammonia under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,2,3-trimethylpentan-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 2,2,3-trimethylpentan-3-one.

    Reduction: 2,2,3-trimethylpentane.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

1-Amino-2,2,3-trimethylpentan-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-2,2,3-trimethylpentan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical pathways, potentially modulating enzyme activity and cellular signaling processes.

Comparison with Similar Compounds

    2,2,4-Trimethyl-3-pentanol: Similar in structure but lacks the amino group.

    1-Amino-2,2,4-trimethylpentan-3-OL: Similar but with a different branching pattern.

Uniqueness: 1-Amino-2,2,3-trimethylpentan-3-OL is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-2,2,3-trimethylpentan-3-ol

InChI

InChI=1S/C8H19NO/c1-5-8(4,10)7(2,3)6-9/h10H,5-6,9H2,1-4H3

InChI Key

SFDFKNBTVUEBDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)(C)CN)O

Origin of Product

United States

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